Eupalinolide B

Description

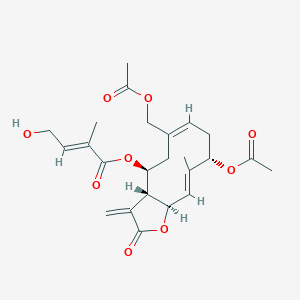

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H30O9 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(3aR,4S,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6+/t19-,20+,21-,22-/m0/s1 |

InChI Key |

HPWMABTYJYZFLK-GOMZETCQSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Eupalinolide B: A Technical Guide to its Origin and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Eupalinolide B, a sesquiterpene lactone with significant therapeutic potential. The document details its natural origins, quantitative prevalence, detailed isolation protocols, and a proposed biosynthetic pathway.

Natural Sources and Distribution

This compound is a naturally occurring germacrane-type sesquiterpene lactone predominantly isolated from Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2][3] This plant, also known in traditional Chinese medicine as 'Ye Ma Zhui', has been historically used for its anti-inflammatory and anti-tussive properties.[3]

Recent studies have focused on the quantitative analysis of this compound in different parts of Eupatorium lindleyanum. These investigations have consistently shown that the flowers of the plant contain the highest concentration of this compound and other related sesquiterpene lactones, followed by the leaves, with negligible amounts found in the stems.[4][5] This distribution pattern is crucial for optimizing harvesting and extraction processes to maximize the yield of the target compound.

Table 1: Quantitative Yield of this compound from Eupatorium lindleyanum

| Starting Material | Extraction Method | Yield of this compound | Purity | Reference |

| 540 mg of n-butanol fraction of E. lindleyanum ethanol extract | High-Speed Counter-Current Chromatography (HSCCC) | 19.3 mg | 97.1% (by HPLC) | [1] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Eupatorium lindleyanum involves a multi-step process, beginning with solvent extraction followed by chromatographic separation. A highly efficient method for obtaining high-purity this compound is High-Speed Counter-Current Chromatography (HSCCC).[1]

Extraction Protocol

-

Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are dried and powdered.

-

Solvent Extraction: The powdered plant material (10.0 kg) is extracted three times with 95% ethanol (100 L for 3 days each time) at ambient temperature.[1]

-

Solvent Removal: The solvent from the combined ethanol extracts is removed under reduced pressure.

-

Liquid-Liquid Partitioning: The resulting residue is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.[1] The n-butanol fraction is enriched with sesquiterpene lactones, including this compound.

High-Speed Counter-Current Chromatography (HSCCC) Purification Protocol

-

Two-Phase Solvent System Preparation: A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:4:2:3 is prepared.[1] The two phases are thoroughly mixed and allowed to separate in a separatory funnel.

-

HSCCC Instrument Setup: The multilayer coil of the HSCCC instrument is filled with the upper phase (stationary phase). The apparatus is then rotated at 900 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.[1]

-

Sample Injection: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system and injected into the HSCCC column after the system has reached hydrodynamic equilibrium.[1]

-

Elution and Fraction Collection: The effluent from the outlet of the column is continuously monitored with a UV detector at 254 nm. Fractions are collected based on the elution profile.

-

Compound Identification: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing this compound. The structure and purity are further confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Biosynthesis of this compound

This compound, as a sesquiterpene lactone, is synthesized via the mevalonate (MVA) pathway in the cytoplasm of the plant cells. The biosynthesis of sesquiterpene lactones in the Asteraceae family is a well-studied process, and a proposed pathway for this compound is outlined below.

The pathway commences with the synthesis of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP is then cyclized by a specific terpene synthase, germacrene A synthase (GAS), to form the germacrane skeleton, germacrene A.[1]

Subsequent enzymatic oxidations, catalyzed by cytochrome P450 monooxygenases, and other modifications of the germacrene A core structure lead to the formation of a variety of sesquiterpenoid lactones. For this compound, this involves hydroxylations at specific positions and the formation of the characteristic lactone ring.

Physicochemical and Spectroscopic Data

This compound is characterized by its germacrane skeleton, which is a ten-membered ring system, and a fused α-methylene-γ-lactone moiety. Its structure has been elucidated using various spectroscopic techniques, primarily NMR and mass spectrometry.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 50.1 | 2.65 (m) |

| 2 | 26.3 | 1.85 (m), 2.10 (m) |

| 3 | 39.8 | 2.20 (m) |

| 4 | 134.5 | - |

| 5 | 128.2 | 5.15 (d, J = 9.5) |

| 6 | 82.5 | 5.30 (t, J = 9.5) |

| 7 | 48.1 | 2.90 (m) |

| 8 | 74.2 | 4.95 (dd, J = 9.5, 4.0) |

| 9 | 36.5 | 2.05 (m), 2.30 (m) |

| 10 | 130.1 | - |

| 11 | 139.8 | - |

| 12 | 170.2 | - |

| 13 | 121.5 | 5.60 (d, J = 3.0), 6.25 (d, J = 3.5) |

| 14 | 16.5 | 1.60 (s) |

| 15 | 16.8 | 1.75 (s) |

| OAc-8 | 170.5 | - |

| OAc-8 CH₃ | 21.2 | 2.08 (s) |

| Ester-6 | 166.8 | - |

| Ester-6 C-2' | 128.0 | - |

| Ester-6 C-3' | 138.5 | 6.80 (q, J = 7.0) |

| Ester-6 C-4' | 15.8 | 1.80 (d, J = 7.0) |

| Ester-6 C-1' CH₃ | 12.5 | 1.90 (s) |

Note: The spectroscopic data presented are compiled from typical values for germacrane-type sesquiterpenoids and may vary slightly depending on the solvent and instrument used.

This comprehensive guide provides foundational knowledge for researchers interested in the isolation, characterization, and further development of this compound as a potential therapeutic agent. The detailed protocols and biosynthetic insights serve as a valuable resource for natural product chemists, pharmacologists, and drug discovery professionals.

References

Isolating Eupalinolide B from Eupatorium lindleyanum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Eupalinolide B, a bioactive sesquiterpenoid lactone, from the plant Eupatorium lindleyanum. The methodologies outlined are based on established scientific literature and are intended to offer a detailed protocol for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Eupatorium lindleyanum, a perennial herbaceous plant, is a known source of various bioactive compounds, including sesquiterpenoid lactones. Among these, this compound has garnered significant interest due to its potential therapeutic properties, including anti-cancer activities. This document details a robust method for the preparative isolation and purification of this compound, primarily employing high-speed counter-current chromatography (HSCCC).

Extraction and Preliminary Fractionation

The initial step involves the extraction of crude compounds from the dried aerial parts of Eupatorium lindleyanum. This is followed by a systematic fractionation process to enrich the sesquiterpenoid lactone content.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Dried and powdered aerial parts of Eupatorium lindleyanum are used as the starting material.

-

Ethanol Extraction: The powdered plant material (10.0 kg) is extracted three times with 95% ethanol (100 L for each extraction) at ambient temperature over a period of three days for each extraction cycle.[1]

-

Solvent Removal: The solvent from the combined ethanol extracts is removed under reduced pressure to yield a concentrated ethanol extract.

-

Solvent Partitioning: The ethanol extract is suspended in water and then sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.[1] This partitioning separates compounds based on their polarity.

-

Fraction Collection: The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected. From 10.0 kg of dried plant material, approximately 68.21 g of the n-butanol fraction can be obtained.[1]

High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby minimizing irreversible adsorption of the sample. This method has been successfully applied for the one-step preparative separation of this compound from the n-butanol fraction.[1][2]

Experimental Protocol: HSCCC

-

Instrumentation: A high-speed counter-current chromatograph is used for the separation.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is employed.[1][2]

-

Sample Preparation: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system.[1]

-

HSCCC Parameters: The separation is performed under the following conditions:

-

Fraction Collection: The effluent is monitored, and fractions corresponding to the peak of this compound are collected.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the isolation of this compound from the n-butanol fraction of Eupatorium lindleyanum using the HSCCC method.[1][2]

| Parameter | Value |

| Starting Material (n-butanol fraction) | 540 mg |

| Yield of this compound | 19.3 mg |

| Purity of this compound (determined by HPLC) | 97.1% |

In the same separation, two other sesquiterpenoid lactones were also isolated: 10.8 mg of 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide (91.8% purity) and 17.9 mg of eupalinolide A (97.9% purity).[1][2]

Structural Identification and Characterization

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

Methodologies for Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is conducted using HPLC.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy is utilized for the structural elucidation of this compound.[2]

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathway Modulated by this compound

This compound has been reported to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK signaling pathway.[3]

Caption: this compound's impact on the ROS-ER-JNK pathway.

References

- 1. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Eupalinolide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional medicinal plant Eupatorium lindleyanum DC., has emerged as a compound of significant interest in pharmacological research.[1][2][3] Possessing a complex germacrane-type structure, it exhibits a wide spectrum of biological activities, most notably potent anti-cancer and anti-inflammatory properties. This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It details the molecular mechanisms and signaling pathways modulated by this natural product and furnishes comprehensive experimental protocols for its study, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is characterized by a ten-membered carbocyclic ring fused to a γ-lactone, a structural feature common to many bioactive sesquiterpenoids. Its chemical identity and properties are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | [(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | [4] |

| Synonyms | Eupalinolide G, Eupalinolide A(b) | [5][6][7] |

| CAS Number | 877822-40-7 (primary), 877822-41-8 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₂₄H₃₀O₉ | [1][4][5][6][7][10] |

| Molecular Weight | 462.49 g/mol | [1][5][6][10][11] |

| Physical Description | White to off-white powder or a colorless oil. | [5][12] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Acetonitrile. | [1][5][7] |

| Purity (Commercial) | ≥98% | [1][2] |

| Storage | Store at -20°C, protected from light and moisture. | [6][7][10][12] |

Biological Activities and Mechanisms of Action

This compound has demonstrated significant therapeutic potential, primarily in oncology and immunology. Its mechanisms of action are multifaceted, involving the modulation of several key cellular signaling pathways.

Anti-Cancer Activity

This compound exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines.

Table 2.1: In Vitro Anti-proliferative Activity of this compound

| Cancer Type | Cell Line(s) | IC₅₀ Values (µM) | Observed Effects | Reference(s) |

| Laryngeal Cancer | TU212, AMC-HN-8, M4e, LCC, TU686, Hep-2 | 1.03, 2.13, 3.12, 4.20, 6.73, 9.07 (respectively) | Inhibition of proliferation and epithelial-mesenchymal transition; selective inhibition of Lysine-specific demethylase 1 (LSD1). | [2] |

| Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | Not specified | Inhibition of cell viability, proliferation, migration, and invasion; induction of apoptosis, ROS generation, and disruption of copper homeostasis (potential cuproptosis). | [9][13][14] |

| Liver Cancer | SMMC-7721, HCCLM3 | 6-24 µM (concentration range) | Inhibition of cell growth and migration; induction of ferroptosis; activation of the ROS-ER-JNK signaling pathway. | [9][15] |

| Various Cancers | A-549 (Lung), BGC-823 (Gastric), HL-60 (Leukemia) | Not specified | Potent cytotoxicity. | [1][8] |

-

ROS-ER-JNK Pathway: In hepatic carcinoma, this compound induces ferroptosis and inhibits cell migration by activating a signaling cascade involving Reactive Oxygen Species (ROS), Endoplasmic Reticulum (ER) stress, and the c-Jun N-terminal kinase (JNK).[9][15][16]

-

Cuproptosis Induction: In pancreatic cancer, this compound disrupts copper homeostasis and elevates ROS levels, suggesting a mechanism involving cuproptosis, a novel form of copper-dependent cell death.[13][14] It also shows synergistic effects when combined with the cuproptosis inducer elesclomol.[13]

-

LSD1 Inhibition: this compound acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), a promising anti-cancer target, thereby suppressing proliferation and epithelial-mesenchymal transition in laryngeal cancer cells.[2]

Anti-inflammatory Activity

This compound modulates key inflammatory pathways, making it a candidate for treating inflammatory diseases.

-

NF-κB Pathway Inhibition: It inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][9] In lipopolysaccharide (LPS)-stimulated macrophages, this compound prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[3]

-

AMPK/mTOR/ULK-1 Axis Regulation: In the context of rheumatoid arthritis, this compound promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis, thereby reducing synovial hyperplasia and alleviating arthritic symptoms.[17]

-

DEK Degradation in Asthma: this compound may suppress asthma-related airway inflammation by targeting the oncoprotein DEK for degradation via E3 ubiquitin ligases, which in turn inhibits the RIPK1-PANoptosis pathway.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound on cancer cells.[2][19]

-

Cell Seeding: Seed cancer cells (e.g., TU212 laryngeal cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve final concentrations (e.g., 0, 4, 8, 16 µM).[2] Replace the medium in the wells with the this compound-containing medium.

-

Incubation: Incubate the plates for 48 to 72 hours.[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is based on the investigation of this compound's anti-inflammatory effects.[3]

-

Cell Culture and Treatment: Culture RAW264.7 macrophages. Pre-treat cells with this compound (e.g., 8 µM) for a specified time, followed by stimulation with Porphyromonas gingivalis-LPS for 24 hours to induce inflammation.[3]

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples (20-30 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in vivo, as described in studies on pancreatic and laryngeal cancers.[2][13]

-

Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ TU212 cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) daily or on a specified schedule. The vehicle control group receives the solvent (e.g., DMSO/saline mixture).

-

Monitoring: Monitor tumor volume (calculated using the formula: 0.5 × length × width²) and mouse body weight every few days for the duration of the study (e.g., 21 days).[2]

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and collect major organs (liver, kidney, spleen, etc.) for further analysis.

-

Analysis: Perform statistical analysis on tumor growth and weight. Conduct histological (e.g., H&E staining) and immunohistochemical (e.g., Ki-67 staining) analyses on the collected tissues.[2][13]

Conclusion

This compound is a promising natural product with well-documented anti-cancer and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways, including NF-κB, ROS-mediated stress responses, and programmed cell death pathways like apoptosis, ferroptosis, and cuproptosis, underscores its therapeutic potential. The detailed chemical, biological, and methodological information compiled in this guide serves as a foundational resource for facilitating further research and development of this compound as a potential lead compound for novel therapeutics. Future studies should focus on its pharmacokinetic and toxicological profiles, as well as on optimizing its structure to enhance efficacy and specificity.

References

- 1. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

- 5. This compound | 877822-40-7 [chemicalbook.com]

- 6. adooq.com [adooq.com]

- 7. Natural Product Description|Eupalinolide A [sinophytochem.com]

- 8. anjiechem.com [anjiechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. raybiotech.com [raybiotech.com]

- 13. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Eupalinolide B mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of Eupalinolide B in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1][2] Preclinical studies demonstrate its efficacy across a range of malignancies, including hepatic, laryngeal, and pancreatic cancers.[1][2][3] Its primary anti-neoplastic activities are not attributed to a single target but rather to the induction of multiple, interconnected cell death and inhibitory pathways. This guide provides a comprehensive technical overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved. The principal mechanisms include the induction of ferroptosis via reactive oxygen species (ROS) generation, cell cycle arrest, and the targeted inhibition of key oncogenic pathways such as NF-κB and the epigenetic regulator LSD1.[1][2][4]

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several distinct, yet often interconnected, biological processes.

Induction of Ferroptosis and ROS Generation

In hepatic carcinoma, a primary mechanism of this compound-induced cell death is ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[1][5] this compound treatment leads to a significant elevation of intracellular Reactive Oxygen Species (ROS), which triggers endoplasmic reticulum (ER) stress and activates the JNK signaling pathway.[1] This cascade results in the morphological and biochemical hallmarks of ferroptosis, including shrunken mitochondria with increased membrane density.[1]

Key molecular events in this process include the upregulation of Heme Oxygenase-1 (HO-1) and the significant downregulation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation and ferroptosis.[1] This dual action on HO-1 and GPX4 is central to its ferroptotic induction. A similar ROS-dependent mechanism has been observed in pancreatic cancer cells.[3][6]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In human hepatic carcinoma cell lines (SMMC-7721 and HCCLM3), treatment with this compound causes a significant accumulation of cells in the S phase of the cell cycle.[1] This cell cycle blockade is mediated by the dose-dependent downregulation of key regulatory proteins essential for the G1/S phase transition, namely Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E1.[1]

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

In laryngeal cancer, this compound has been identified as a novel, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme often overexpressed in various cancers.[2] LSD1 functions by demethylating histone H3 at lysine 4 and 9 (H3K4/H3K9), thereby regulating gene expression. By inhibiting LSD1, this compound leads to an increase in the methylation marks H3K9me1 and H3K9me2, altering the epigenetic landscape and suppressing the expression of oncogenes.[2] Its selectivity for LSD1 over related enzymes like MAO-A and MAO-B underscores its potential for targeted therapy.[2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[7][8] this compound has been shown to be a potent inhibitor of this pathway. In stimulated macrophage cells, it prevents the phosphorylation, and subsequent degradation, of the inhibitory protein IκBα.[4] It also blocks the phosphorylation of the NF-κB p65 subunit.[4] This action effectively sequesters the NF-κB dimer in the cytoplasm, preventing its nuclear translocation and the transcription of downstream pro-survival and inflammatory genes.

Induction of Apoptosis and Disruption of Copper Homeostasis

While this compound does not induce apoptosis in hepatic carcinoma cells, it has been shown to trigger apoptosis in pancreatic cancer.[1][6] More recent evidence also links its activity in pancreatic cancer to the disruption of metal ion homeostasis. This compound treatment leads to a significant increase in intracellular copper levels, suggesting a potential role in inducing cuproptosis, a recently identified form of copper-dependent cell death.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Cytotoxicity (IC₅₀) of this compound in Laryngeal Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |

|---|---|---|---|

| TU212 | Laryngeal Cancer | 1.03 | [2] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [2] |

| M4e | Laryngeal Cancer | 3.12 | [2] |

| LCC | Laryngeal Cancer | 4.20 | [2] |

| TU686 | Laryngeal Cancer | 6.73 | [2] |

| Hep-2 | Laryngeal Cancer | 9.07 |[2] |

Table 2: Molecular Effects of this compound on Key Regulatory Proteins

| Cancer Type | Protein Target | Effect | Citation |

|---|---|---|---|

| Hepatic Carcinoma | CDK2 | ↓ Decreased Expression | [1] |

| Hepatic Carcinoma | Cyclin E1 | ↓ Decreased Expression | [1] |

| Hepatic Carcinoma | GPX4 | ↓ Decreased Expression | [1] |

| Hepatic Carcinoma | HO-1 | ↑ Increased Expression | [1] |

| Laryngeal Cancer | H3K9me1 / H3K9me2 | ↑ Increased Expression | [2] |

| Macrophage (Model) | Phospho-IκBα | ↓ Decreased Expression | [4] |

| Macrophage (Model) | Phospho-NF-κB p65 | ↓ Decreased Expression |[4] |

Signaling Pathway and Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the core mechanisms and experimental workflows.

Caption: this compound induces ferroptosis via the ROS-ER-JNK pathway.

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

References

- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Multifaceted Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis and cell cycle arrest, with a particular focus on its effects on pancreatic cancer cells. This document details the underlying signaling pathways, presents available quantitative data, and offers detailed protocols for key experimental assays. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar natural compounds.

Introduction

Pancreatic cancer remains one of the most lethal malignancies due to its late diagnosis and limited effective therapeutic options.[1] Natural products are a significant source of novel anti-cancer compounds. This compound, derived from the traditional Chinese medicine Eupatorium lindleyanum, has demonstrated significant cytotoxic effects against various cancer cell lines, including those of pancreatic origin.[1][2] Its mechanism of action is multifaceted, involving the induction of multiple forms of programmed cell death, including apoptosis and the more recently described cuproptosis, as well as the modulation of the cell cycle. This guide will delve into the molecular intricacies of these processes.

Data Presentation: The Impact of this compound on Cancer Cells

This compound exhibits potent cytotoxic effects on pancreatic cancer cell lines, showing greater efficacy against cancer cells compared to normal pancreatic cells.[1] While specific IC50 values for this compound in pancreatic cancer cell lines PANC-1 and MiaPaCa-2 are not yet widely published, related eupalinolides have shown efficacy in the low micromolar range in other cancer types. For instance, Eupalinolide J has demonstrated significant anti-proliferative activity in prostate cancer cells.

Table 1: IC50 Values of Eupalinolide J in Prostate Cancer Cells

| Cell Line | IC50 Value (µM) |

| PC-3 | 2.89 ± 0.28 |

| DU-145 | 2.39 ± 0.17 |

Data extracted from a study on Eupalinolide J, a related compound, to provide a comparative context.

Furthermore, studies on related compounds indicate a significant induction of cell cycle arrest. Treatment of prostate cancer cells with Eupalinolide J led to a notable increase in the proportion of cells in the G0/G1 phase.

Table 2: Effect of Eupalinolide J (20 µM) on Cell Cycle Distribution in Prostate Cancer Cells

| Cell Line | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (Treated) |

| PC-3 | 38.74 ± 2.34 | 53.34 ± 4.12 |

| DU-145 | 31.59 ± 2.47 | 48.50 ± 3.67 |

Data for Eupalinolide J is presented to illustrate the typical effects of this class of compounds on the cell cycle.

Signaling Pathways of this compound-Induced Cell Death

This compound orchestrates cancer cell death through at least two distinct but potentially interconnected pathways: the classical intrinsic apoptosis pathway, driven by reactive oxygen species (ROS), and the novel copper-dependent cell death pathway known as cuproptosis.

ROS-Mediated Intrinsic Apoptosis

This compound treatment leads to a significant elevation of intracellular ROS levels.[1] This oxidative stress triggers the intrinsic apoptosis pathway, characterized by the activation of key executioner proteins.

Caption: ROS-Mediated Apoptosis Pathway Induced by this compound.

This pathway culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3, a hallmark of apoptosis, leading to DNA fragmentation and cell death.[1]

Cuproptosis: A Copper-Dependent Cell Death Mechanism

A groundbreaking aspect of this compound's action is its ability to induce cuproptosis.[1] This process is initiated by an increase in intracellular copper levels, leading to the aggregation of lipoylated mitochondrial proteins and subsequent proteotoxic stress.

References

Eupalinolide B: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eupalinolide B, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, has emerged as a compound of significant interest due to its potent anti-inflammatory activities.[1][2] Extensive research has demonstrated its ability to modulate key inflammatory signaling pathways, thereby inhibiting the production of a wide array of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory properties of this compound. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Molecular Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling cascades. The core mechanisms involve the inhibition of the NF-κB and MAPK pathways by targeting upstream kinases, and the regulation of the AMPK/mTOR axis in specific inflammatory conditions like rheumatoid arthritis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[3] this compound has been shown to be a potent inhibitor of this pathway through multiple mechanisms.

-

Targeting of TAK1: In models of lipopolysaccharide (LPS)-induced inflammation, this compound directly targets TGF-β-activated kinase 1 (TAK1). By inhibiting TAK1, it prevents the subsequent activation of the IκB kinase (IKK) complex.[4]

-

Inhibition of UBE2D3: this compound covalently binds to the Cys85 residue of the ubiquitin-conjugating enzyme UBE2D3.[1] This action inhibits UBE2D3 activity, which is crucial for the ubiquitination and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα.[1]

-

Stabilization of IκBα: By preventing IκBα degradation, this compound ensures that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus.[1][5] This ultimately leads to a significant reduction in the transcription of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1]

References

- 1. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates lipopolysaccharide-induced acute lung injury through inhibition of NF-κB and MAPKs signaling by targeting TAK1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Eupalinolide B: A Technical Guide to its Ferroptosis-Inducing Mechanism in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., is emerging as a compound of interest in oncology research.[1] Traditionally used in the treatment of chronic tracheitis, recent studies have illuminated its potent anti-tumor activities.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces ferroptosis, a novel form of regulated cell death, in tumor cells. The information presented herein is primarily based on findings from studies on human hepatic carcinoma cell lines.[1][2]

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1] Unlike apoptosis, it involves distinct morphological changes such as cell membrane rupture and increased mitochondrial membrane density.[1] this compound has been shown to effectively trigger this cell death pathway, presenting a promising avenue for cancer therapy.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on cancer cells.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| TU686 | Laryngeal Cancer | 6.73 | [4] |

| TU212 | Laryngeal Cancer | 1.03 | [4] |

| M4e | Laryngeal Cancer | 3.12 | [4] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [4] |

| Hep-2 | Laryngeal Cancer | 9.07 | [4] |

| LCC | Laryngeal Cancer | 4.20 | [4] |

Table 2: Experimental Concentrations of this compound in Hepatic Carcinoma Studies

| Cell Lines | Treatment Concentrations (µM) | Treatment Durations | Key Findings | Citation |

| SMMC-7721, HCCLM3 | 6, 12, 24 | Up to 72 hours | Inhibition of proliferation, cell cycle arrest at S phase, induction of ferroptosis | [1] |

Signaling Pathways of this compound-Induced Ferroptosis

This compound initiates ferroptosis in hepatic carcinoma cells through two interconnected signaling pathways: the Heme Oxygenase-1 (HO-1) mediated pathway and the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress-JNK pathway.

HO-1 Mediated Ferroptosis

This compound treatment leads to an upregulation of HO-1, an enzyme that degrades heme into biliverdin, carbon monoxide, and free iron.[1][3] The resulting increase in intracellular iron levels is a critical step in the execution of ferroptosis. Inhibition of HO-1 has been shown to rescue the cell death induced by this compound, confirming its central role in this process.[1][3]

Figure 1. HO-1 Mediated Ferroptosis Pathway.

ROS-ER-JNK Signaling Pathway

Independent of its effect on cell proliferation via ferroptosis, this compound also inhibits cell migration through the ROS-ER-JNK signaling pathway.[1][3] this compound treatment increases the levels of intracellular ROS, leading to ER stress. This, in turn, activates the JNK signaling cascade, which ultimately results in the inhibition of cell migration.[1][3] It is important to note that ferroptosis inhibitors do not reverse the inhibition of migration, indicating that this is a distinct, non-ferroptotic effect of this compound.[1]

Figure 2. ROS-ER-JNK Pathway in Migration Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound. These are standardized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 6, 12, 24 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Figure 3. MTT Assay Experimental Workflow.

Lipid ROS Measurement (C11-BODIPY 581/591 Staining)

This method uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

-

Materials:

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution

-

C11-BODIPY 581/591 dye (stock solution in DMSO)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the viability assay.

-

After treatment, harvest the cells and wash them with PBS.

-

Resuspend the cells in a buffer containing the C11-BODIPY 581/591 probe at a final concentration of 2 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells to remove the excess probe.

-

Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal indicates lipid peroxidation.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as GPX4 and HO-1, which are key markers of ferroptosis.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Conclusion

This compound demonstrates significant anti-tumor potential, primarily through the induction of ferroptosis in cancer cells. Its dual mechanism of action, involving the HO-1 pathway to promote ferroptotic cell death and the ROS-ER-JNK pathway to inhibit cell migration, makes it a compelling candidate for further investigation in cancer drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore the therapeutic applications of this compound and other ferroptosis-inducing compounds. Further research is warranted to fully elucidate its efficacy and safety in preclinical and clinical settings.

References

- 1. A Dual Role of Heme Oxygenase-1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HO-1-mediated ferroptosis as a target for protection against retinal pigment epithelium degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ROS generation mediates the anti-cancer effects of WZ35 via activating JNK and ER stress apoptotic pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Copper-Dependent Demise: A Technical Guide to the Cuproptosis-Inducing Effects of Eupalinolide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuproptosis, a recently identified form of regulated cell death, is triggered by the accumulation of intracellular copper, leading to a cascade of events culminating in mitochondrial stress and cell demise. This novel mechanism presents a promising therapeutic avenue for cancer treatment. Eupalinolide B, a natural sesquiterpene lactone, has emerged as a potential agent that induces a cuproptosis-like cell death in cancer cells. This technical guide provides an in-depth analysis of the cuproptosis-inducing effects of this compound, summarizing the current understanding of its mechanism of action, presenting key quantitative data from recent studies, and detailing the experimental protocols used to elucidate its effects. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Cuproptosis

Cuproptosis is a distinct form of cell death characterized by its dependence on copper and mitochondrial respiration.[1] The process is initiated by the direct binding of excess intracellular copper to lipoylated components of the tricarboxylic acid (TCA) cycle within the mitochondria.[2] This interaction leads to the aggregation of these lipoylated proteins, such as dihydrolipoamide S-acetyltransferase (DLAT), and the subsequent loss of iron-sulfur (Fe-S) cluster proteins.[3][4] The resulting proteotoxic stress and disruption of mitochondrial function ultimately trigger cell death.[4]

Key molecular players in the cuproptosis pathway include:

-

Ferredoxin 1 (FDX1): An upstream regulator that reduces copper from its cupric (Cu²⁺) to its more toxic cuprous (Cu⁺) state.[5][6] FDX1 also plays a role in the biosynthesis of Fe-S clusters and protein lipoylation.[6][7]

-

Lipoylated TCA cycle enzymes: The direct targets of copper, including DLAT, whose aggregation is a hallmark of cuproptosis.[8]

-

Copper transporters: Proteins like SLC31A1 (importer) and ATP7A/B (exporters) that regulate intracellular copper homeostasis.[9]

Given that cancer cells often exhibit altered metabolic states and an increased demand for copper, targeting cuproptosis has become an attractive strategy for cancer therapy.[10][11]

This compound: A Novel Inducer of Cuproptosis-like Cell Death

This compound (EB) is a natural compound extracted from Eupatorium lindleyanum DC.[12] Recent studies have highlighted its anti-cancer properties, including the induction of apoptosis, ferroptosis, and the inhibition of cell proliferation and migration in various cancer types such as liver and laryngeal cancer.[13][14][15]

Most notably, a 2024 study in iScience revealed that this compound suppresses pancreatic cancer through the generation of reactive oxygen species (ROS) and the induction of a cell death mechanism with strong characteristics of cuproptosis.[16] The study found that EB disrupts copper homeostasis and that its cytotoxic effects are copper-dependent.[16]

Mechanism of Action of this compound in Inducing Cuproptosis

The proposed mechanism by which this compound induces cuproptosis-like cell death involves a multi-faceted attack on cancer cells, primarily centered around the disruption of metal ion homeostasis and the generation of oxidative stress.

Key Mechanistic Steps:

-

Disruption of Copper Homeostasis: this compound treatment leads to an imbalance in intracellular copper levels.[16]

-

Generation of Reactive Oxygen Species (ROS): The compound induces a significant elevation in ROS levels, contributing to oxidative stress and cellular damage.[16]

-

Induction of Potential Cuproptosis: RNA sequencing and gene set enrichment analysis (GSEA) have identified the enrichment of copper ion binding pathways following EB treatment, suggesting an involvement of the cuproptosis machinery.[16]

-

Synergistic Effects with Copper Ionophores: this compound enhances the cytotoxic effects of elesclomol, a known copper ionophore, in a copper-dependent manner, further supporting its role in a copper-mediated cell death pathway.[16]

Caption: Proposed mechanism of this compound-induced cuproptosis.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Source |

|---|---|---|---|---|

| TU686 | Laryngeal Cancer | MTT | 6.73 µM | [13] |

| TU212 | Laryngeal Cancer | MTT | 1.03 µM | [13] |

| M4e | Laryngeal Cancer | MTT | 3.12 µM | [13] |

| AMC-HN-8 | Laryngeal Cancer | MTT | 2.13 µM | [13] |

| Hep-2 | Laryngeal Cancer | MTT | 9.07 µM | [13] |

| PANC-1 | Pancreatic Cancer | CCK-8 | Not specified | [12][16] |

| MiaPaCa-2 | Pancreatic Cancer | CCK-8 | Not specified | [12] |

| SMMC-7721 | Hepatic Carcinoma | CCK-8 | Not specified | [15] |

| HCCLM3 | Hepatic Carcinoma | CCK-8 | Not specified |[15] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound (Xenograft Models)

| Cancer Type | Cell Line Used | Key Findings | Source |

|---|---|---|---|

| Pancreatic Cancer | PANC-1 | Significantly slower tumor growth; Substantially reduced tumor volume and weight. | [12] |

| Laryngeal Cancer | TU212 | Significantly suppressed tumor growth and reduced tumor volume. | [13] |

| Hepatic Carcinoma | Human HCC | Exerted anti-proliferative activity. |[14] |

Table 3: Effects of this compound on Cellular Processes in Pancreatic Cancer

| Cellular Process | Effect Observed | Source |

|---|---|---|

| Cell Viability | Inhibited | [16] |

| Proliferation | Inhibited | [16] |

| Colony Formation | Inhibited | [12] |

| Migration | Inhibited | [16] |

| Invasion | Inhibited | [16] |

| Ki-67 Expression | Decreased | [16] |

| Apoptosis | Induced | [16] |

| ROS Levels | Elevated |[16] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the research on this compound.

5.1. Cell Culture and Reagents

-

Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Reagents: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired working concentrations.

5.2. Cell Viability Assay (CCK-8)

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a control.

-

After a specified incubation period (e.g., 24, 48, 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader to determine cell viability.

5.3. Western Blot Analysis

-

Cells are treated with this compound for the desired time.

-

Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated with primary antibodies (e.g., against FDX1, DLAT, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5.4. In Vivo Xenograft Study

-

Four- to six-week-old male nude mice are used.

-

Cancer cells (e.g., 5 x 10⁶ PANC-1 cells) are suspended in PBS and injected subcutaneously into the flank of each mouse.

-

When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.

-

The treatment group receives intraperitoneal injections of this compound (e.g., at a specific mg/kg dosage) on a predetermined schedule. The control group receives injections of the vehicle (e.g., DMSO and saline).

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.

-

Body weight is monitored to assess toxicity.

-

At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., H&E staining, immunohistochemistry for Ki-67).

Caption: General experimental workflow for studying this compound.

Future Perspectives and Conclusion

The discovery of this compound's ability to induce a cuproptosis-like cell death in pancreatic cancer cells opens up a new frontier for therapeutic development.[16] Its multi-pronged approach, involving the disruption of copper homeostasis and induction of ROS, makes it a compelling candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular interactions: Identifying the direct binding targets of this compound within the cuproptosis pathway.

-

Validating the mechanism: Using genetic knockdown or knockout of key cuproptosis regulators like FDX1 and LIAS to confirm their role in this compound-induced cell death.[7]

-

Clinical translation: Investigating the safety, pharmacokinetics, and efficacy of this compound in preclinical and eventually clinical settings for pancreatic and other cancers.[17][18]

References

- 1. Cuproptosis: A Review on Mechanisms, Role in Solid and Hematological Tumors, and Association with Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cuproptosis: Mechanisms, biological significance, and advances in disease treatment-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cuproptosis, the novel type of oxidation-induced cell death in thoracic cancers: can it enhance the success of immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel insights into cuproptosis inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer | springermedizin.de [springermedizin.de]

- 8. Cuproptosis-related genes and agents: implications in tumor drug resistance and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic cell death in cancer: Ferroptosis, cuproptosis, disulfidptosis, and beyond | EurekAlert! [eurekalert.org]

- 11. Cuproptosis in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alliance - [allianceforclinicaltrialsinoncology.org]

- 18. youtube.com [youtube.com]

Preliminary Efficacy and Mechanism of Eupalinolide B in Asthma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary research on Eupalinolide B (EB), a natural compound that demonstrates significant potential in the regulation of asthma. Recent studies have elucidated a novel mechanism through which EB may exert its anti-asthmatic effects, focusing on the modulation of DEK protein levels and the inhibition of the RIPK1-PANoptosis pathway. This document synthesizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the key molecular pathways and experimental workflows.

Core Findings: this compound's Therapeutic Potential in Asthma

This compound, a sesquiterpene lactone, has been identified as a potential therapeutic agent for airway inflammation in asthma.[1] In vitro and in vivo studies have demonstrated its ability to mitigate key pathological features of the disease. The primary mechanism of action involves the targeted degradation of the DEK protein, a crucial regulator of various cellular processes, including inflammation and cell death.[1]

EB facilitates the degradation of DEK by promoting its polyubiquitination at the K349 site through the action of E3 ubiquitin ligases RNF149 and RNF170.[1] This leads to a downstream inhibition of the RIPK1-PANoptosis pathway, a form of programmed cell death implicated in asthma pathogenesis.[1]

Preclinical data from a house dust mite (HDM)-induced murine model of asthma has shown that administration of this compound leads to a significant reduction in pulmonary inflammatory cell infiltration, goblet cell hyperplasia, and collagen fiber deposition.[1] Furthermore, a notable decrease in the proportion of eosinophils in the bronchoalveolar lavage fluid (BALF) was observed.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary studies on this compound's effects on asthma.

Table 1: In Vivo Efficacy of this compound in a House Dust Mite-Induced Asthma Mouse Model

| Parameter | Control Group | HDM-Induced Asthma Group | HDM + this compound Group |

| Pulmonary Inflammatory Cell Infiltration | Baseline | Significantly Increased | Significantly Reduced[1] |

| Goblet Cell Hyperplasia | Baseline | Significantly Increased | Significantly Reduced[1] |

| Collagen Fiber Deposition | Baseline | Significantly Increased | Significantly Reduced[1] |

| Eosinophil Proportion in BALF | Baseline | Significantly Increased | Significantly Reduced[1] |

| DEK Protein Levels in Lung Tissue | Baseline | Significantly Increased | Significantly Reduced[1] |

Table 2: In Vitro Effects of this compound on Human Bronchial Epithelial Cells (BEAS-2B)

| Parameter | Control BEAS-2B Cells | DEK-Overexpressing BEAS-2B Cells | DEK-Overexpressing BEAS-2B Cells + this compound |

| DEK Protein Levels | Baseline | Significantly Increased | Significantly Reduced[1] |

| RIPK1-PANoptosis Pathway Activation | Baseline | Significantly Increased | Significantly Reduced[1] |

| Expression of RIPK1, FADD, and Caspase 8 | Baseline | Upregulated[1] | Reduced Activation[1] |

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in the preliminary studies of this compound.

In Vivo House Dust Mite (HDM)-Induced Asthma Model

-

Animal Model: BALB/c mice are commonly used for inducing allergic asthma models.

-

Sensitization and Challenge: Mice are sensitized with an intraperitoneal injection of HDM extract emulsified in aluminum hydroxide on specific days (e.g., day 0 and 7). Subsequently, mice receive an intranasal challenge with HDM extract for several consecutive days to induce an asthmatic phenotype.

-

This compound Administration: A solution of this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule during the challenge phase.

-

Outcome Measures:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to determine the total and differential inflammatory cell counts, with a focus on eosinophils.

-

Lung Histopathology: Lung tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia and mucus production. Masson's trichrome staining is used to evaluate collagen deposition.

-

Immunohistochemistry: Lung sections are stained for DEK protein to assess its expression levels in the lung tissue.

-

In Vitro Human Bronchial Epithelial Cell (BEAS-2B) Model

-

Cell Culture: Human bronchial epithelial cells (BEAS-2B) are cultured in an appropriate medium, such as BEGM™ Bronchial Epithelial Cell Growth Medium, supplemented with growth factors and maintained in a humidified incubator at 37°C and 5% CO2.

-

DEK Overexpression: To study the specific effects on the DEK pathway, BEAS-2B cells can be transfected with a plasmid expressing human recombinant DEK.

-

This compound Treatment: Cultured BEAS-2B cells (both wild-type and DEK-overexpressing) are treated with varying concentrations of this compound for specific durations to assess its effects.

-

Outcome Measures:

-

Western Blotting: Cell lysates are analyzed by Western blotting to determine the protein levels of DEK, RIPK1, FADD, Caspase 8, and other relevant signaling molecules.

-

RNA Sequencing: RNA is extracted from the cells and subjected to sequencing to analyze changes in gene expression profiles, particularly genes involved in the RIPK1-PANoptosis pathway.

-

Co-Immunoprecipitation and Ubiquitination Assays: To confirm the interaction between DEK and the E3 ligases RNF149 and RNF170, and to demonstrate EB-induced ubiquitination of DEK, co-immunoprecipitation and in vitro ubiquitination assays are performed.

-

Molecular Docking

-

Software: Molecular docking simulations are performed using software such as AutoDock.

-

Procedure: The 3D structure of the DEK protein is obtained from a protein data bank or predicted using homology modeling. The 3D structure of this compound is generated and optimized. Docking simulations are then run to predict the binding affinity and interaction sites between this compound and the DEK protein.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of this compound in Asthma Regulation.

Caption: In Vivo Experimental Workflow for this compound Asthma Study.

Caption: In Vitro Experimental Workflow for this compound Studies.

References

The Ethnobotanical Landscape and Bioactive Potential of Eupalinolide B from Eupatorium lindleyanum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long-standing history in traditional Chinese medicine for treating respiratory ailments and inflammatory conditions. This technical guide delves into the ethnobotanical applications of this plant, with a specific focus on the bioactive sesquiterpene lactone, Eupalinolide B. We provide a comprehensive overview of its biological activities, supported by quantitative data, and detail the experimental protocols for its isolation and biological evaluation. Furthermore, this guide elucidates the molecular mechanisms of this compound, including its modulation of key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Ethnobotanical Uses of Eupatorium lindleyanum

Eupatorium lindleyanum, commonly known as "Yemazhui" in China, has been traditionally used for centuries to address a variety of health concerns.[1] Its primary applications in traditional medicine revolve around the treatment of respiratory conditions. Historical and contemporary ethnobotanical records indicate its use for:

-

Cough and Chronic Bronchitis: The plant is frequently utilized to alleviate coughing and manage chronic bronchitis.[2]

-

Lobar Pneumonia: Traditional preparations of E. lindleyanum have been employed in the treatment of lobar pneumonia.[2]

-

Hypertension: There is also a history of its use in managing high blood pressure.[2]

-

Anti-inflammatory and Antipyretic: The plant is recognized for its ability to clear lung heat and reduce inflammation.[2]

Modern phytochemical analysis has revealed that Eupatorium lindleyanum contains over 100 chemical constituents, with terpenoids, particularly sesquiterpene lactones, being the most prominent and bioactive compounds.[2] Among these, this compound has emerged as a compound of significant scientific interest due to its potent biological activities.

Biological Activities and Quantitative Data for this compound

This compound has demonstrated significant potential in preclinical studies, primarily exhibiting anti-inflammatory and anti-cancer properties.

Anti-Cancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| TU686 | Laryngeal Cancer | 6.73 | [3] |

| TU212 | Laryngeal Cancer | 1.03 | [3] |

| M4e | Laryngeal Cancer | 3.12 | [3] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [3] |

| Hep-2 | Laryngeal Cancer | 9.07 | [3] |

| LCC | Laryngeal Cancer | 4.20 | [3] |

| SMMC-7721 | Hepatic Carcinoma | Not specified | [4] |

| HCCLM3 | Hepatic Carcinoma | Not specified | [4] |

Anti-Inflammatory Activity

This compound exerts its anti-inflammatory effects by inhibiting key inflammatory pathways. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification of this compound

A robust method for the preparative isolation of this compound from Eupatorium lindleyanum utilizes High-Speed Counter-Current Chromatography (HSCCC).[2][5][6]

Protocol:

-

Plant Material and Extraction:

-

Collect and dry the aerial parts of Eupatorium lindleyanum.

-

Pulverize the dried plant material.

-

Extract the powdered material three times with 95% ethanol at room temperature.

-

Remove the solvent under reduced pressure to obtain the crude ethanol extract.

-

-

Fractionation:

-

Suspend the ethanol extract in water.

-

Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

Collect the n-butanol fraction, which is enriched with sesquiterpenoid lactones.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Two-Phase Solvent System: Prepare a solvent system of n-hexane-ethyl acetate-methanol-water in a 1:4:2:3 (v/v/v/v) ratio.

-

HSCCC Apparatus: Utilize a TBE-300C HSCCC instrument.

-

Separation Parameters:

-

Revolution Speed: 900 rpm

-

Flow Rate: 2.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 25 °C

-

-

Procedure:

-

Dissolve the n-butanol fraction in the two-phase solvent system.

-

Inject the sample into the equilibrated HSCCC column.

-

Collect the fractions corresponding to the peak of this compound.

-

-

-

Purity Analysis:

-

Analyze the purity of the collected this compound fraction using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare various concentrations of this compound in the culture medium.

-

Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Western Blot Analysis for NF-κB Signaling Pathway

Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, and NF-κB p65 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Experimental Workflows

This compound Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the proposed mechanism.

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines the general workflow from plant material to the evaluation of the biological activity of this compound.

Caption: Workflow for this compound isolation and bioactivity evaluation.

Conclusion

Eupatorium lindleyanum stands as a valuable resource in traditional medicine, and its constituent, this compound, holds significant promise for modern drug development. Its demonstrated anti-cancer and anti-inflammatory activities, coupled with an emerging understanding of its molecular mechanisms, provide a strong foundation for further investigation. This technical guide offers a consolidated resource for researchers to advance the study of this compound, from its ethnobotanical roots to its potential as a therapeutic agent. Further research is warranted to explore its full pharmacological profile, safety, and efficacy in in vivo models and, ultimately, in clinical settings.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

- 5. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Eupalinolide B: Comprehensive Application Notes on Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals